sodium;1,3-benzothiazole-2-sulfinate

Catalog No.
S8341115
CAS No.
M.F
C7H4NNaO2S2
M. Wt
221.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;1,3-benzothiazole-2-sulfinate

Product Name

sodium;1,3-benzothiazole-2-sulfinate

IUPAC Name

sodium;1,3-benzothiazole-2-sulfinate

Molecular Formula

C7H4NNaO2S2

Molecular Weight

221.2 g/mol

InChI

InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1

InChI Key

KDCSNKDGAOHZMO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]

Sodium;1,3-benzothiazole-2-sulfinate, also known as sodium benzo[d]thiazole-2-sulfinate, is an organosulfur compound with the molecular formula C7H5NNaO3S2C_7H_5NNaO_3S_2 and a molecular weight of 238.2 g/mol. It is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, with a sulfinic acid group (-SO₂Na) attached at the second position. This compound is notable for its versatility in

  • Oxidation: It can be oxidized to form sulfonic acid derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can lead to the formation of benzothiazole derivatives with different functional groups, typically using reducing agents such as sodium borohydride.
  • Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions, often involving nucleophiles like amines or thiols.

These reactions are significant for synthesizing various benzothiazole derivatives, which have important applications in pharmaceuticals and materials science .

Sodium;1,3-benzothiazole-2-sulfinate exhibits notable biological activities. It has been studied for its potential therapeutic effects, including:

  • Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, making it a candidate for developing antibacterial agents.
  • Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
  • Antioxidant Effects: It acts as an antioxidant by donating hydrogen to free radicals, thus neutralizing them and protecting cells from oxidative damage .

The synthesis of sodium;1,3-benzothiazole-2-sulfinate typically involves the following methods:

  • Sulfonation of Benzothiazole: Benzothiazole is reacted with sulfuric acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
  • Oxidation-Free Methods: Recent advancements have introduced oxidation-free methods for producing sulfinic acids using 2-sulfinyl benzothiazole (BTS), which can decompose under acidic conditions to release sulfur dioxide and has been used in various organic syntheses .

Sodium;1,3-benzothiazole-2-sulfinate has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
  • Industrial Uses: The compound is utilized in rubber vulcanization as an accelerator and in the production of antioxidants and plant growth regulators.
  • Organic Synthesis: It acts as a versatile coupling partner in organic synthesis for forming C–S and N–S bonds .

Studies on sodium;1,3-benzothiazole-2-sulfinate have explored its interactions with various biological targets. It has been shown to modulate enzyme activities involved in metabolic processes and exhibit inhibitory effects on certain enzymes. Additionally, its antioxidant properties contribute to its protective role against oxidative stress in biological systems .

Several compounds share structural similarities with sodium;1,3-benzothiazole-2-sulfinate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Sodium benzo[d]thiazole-2-sulfinateSulfinate saltVersatile applications in medicinal chemistry
BenzothiazoleParent compoundLacks the sulfonic acid group
Benzothiazole-2-sulfonamideSulfonamide derivativeContains a sulfonamide group instead of sulfonate
2-MercaptobenzothiazoleOrganosulfur compoundUsed in rubber vulcanization

Uniqueness

Sodium;1,3-benzothiazole-2-sulfinate is unique due to its specific chemical structure that enhances its solubility in water compared to similar compounds. Its ability to undergo multiple types of

Hydrogen Bond Acceptor Count

5

Exact Mass

220.95811500 g/mol

Monoisotopic Mass

220.95811500 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-29-2023

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